molecular formula C24H30N2O2S B13452229 S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate

S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate

Cat. No.: B13452229
M. Wt: 410.6 g/mol
InChI Key: FOOJBYZHQBYLFU-LOKVVRHBSA-N
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Description

S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate: is a synthetic compound with a complex structure that includes a pyridyl group, an aza-steroid backbone, and a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate typically involves multiple steps, including oxidation, ammoniumation, dehydration, and dehydrogenation. One common starting material is 4-androstene-3,17-dione, which undergoes a series of chemical transformations to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology and Medicine: It is being investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development .

Industry: In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular processes .

Comparison with Similar Compounds

Uniqueness: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is unique due to its combination of a pyridyl group and a carbothioate functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

S-pyridin-2-yl (1S,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbothioate

InChI

InChI=1S/C24H30N2O2S/c1-23-12-10-17-15(6-9-19-24(17,2)13-11-20(27)26-19)16(23)7-8-18(23)22(28)29-21-5-3-4-14-25-21/h3-5,11,13-19H,6-10,12H2,1-2H3,(H,26,27)/t15-,16-,17?,18+,19+,23-,24+/m0/s1

InChI Key

FOOJBYZHQBYLFU-LOKVVRHBSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C(=O)SC4=CC=CC=N4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)SC4=CC=CC=N4)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

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